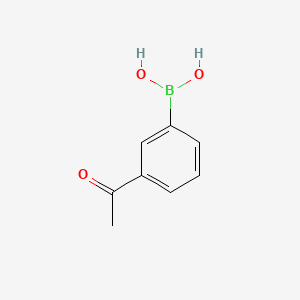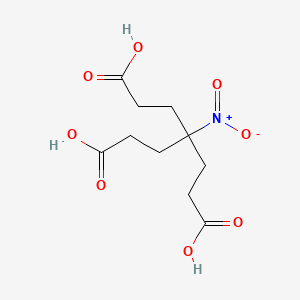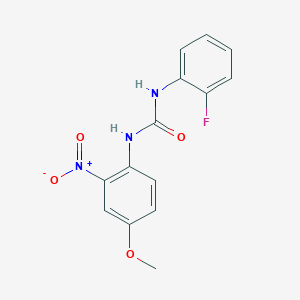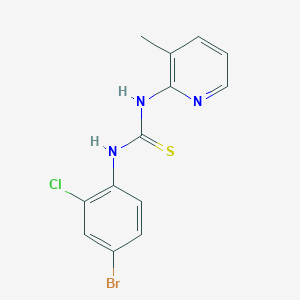
2-(2-Pyrenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-pyrenyl)acetonitrile is a member of pyrenes.
Applications De Recherche Scientifique
1. Fluorescent Sensing of Metal Ions
2-(2-Pyrenyl)acetonitrile and its derivatives have been extensively studied for their ability to detect metal ions. For instance, pyrenyl-based probes can selectively sense Cu2+ and Hg2+ in aqueous environments through changes in fluorescence and color (Martínez et al., 2006); (Cao et al., 2013). This selective sensing is crucial for environmental monitoring and industrial applications.
2. Photochemical Surface Modification
Pyrenyl compounds, similar to 2-(2-Pyrenyl)acetonitrile, have been used in photochemical surface modification. For example, poly(2-hydroxyethyl methacrylate) films have been modified with pyrenyl groups, demonstrating potential applications in microfabrication and the development of photo-functional materials (Ichinose et al., 1990).
3. Development of Photoinitiators
Triaryl(1-pyrenyl)bismuthonium salts, related to the pyrenyl family, have shown efficiency as photoinitiators for cationic polymerization of certain chemicals. This application is significant in the field of polymer chemistry and material sciences (Matano et al., 2008).
4. Study of Electron Transfer Dynamics
Studies involving 2-(2-Pyrenyl)acetonitrile derivatives have contributed to understanding the photoinduced electron transfer mechanisms. These insights are essential for developing advanced materials and understanding fundamental chemical processes (Nakatani et al., 1988).
5. Intramolecular Energy Transfer Studies
Compounds in the pyrenyl family have been used to study intramolecular energy transfer, which is pivotal in the design of efficient light-harvesting systems and photonic devices (Indelli et al., 2003).
Propriétés
Nom du produit |
2-(2-Pyrenyl)acetonitrile |
|---|---|
Formule moléculaire |
C18H11N |
Poids moléculaire |
241.3 g/mol |
Nom IUPAC |
2-pyren-2-ylacetonitrile |
InChI |
InChI=1S/C18H11N/c19-9-8-12-10-15-6-4-13-2-1-3-14-5-7-16(11-12)18(15)17(13)14/h1-7,10-11H,8H2 |
Clé InChI |
AXTONQSVCXAXGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CC#N)C=C2 |
Solubilité |
0.5 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(cyanomethyl)phenyl]-4-cyclohexylbenzenesulfonamide](/img/structure/B1224811.png)
![(4E)-10-bromo-4-[[5-(3,5-dichlorophenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B1224812.png)
![2-(Phenylmethyl)benzoic acid [2-[4-(difluoromethylthio)anilino]-2-oxoethyl] ester](/img/structure/B1224814.png)
![4-[[3-[[(4-Nitrophenyl)-oxomethyl]amino]-1-oxopropyl]amino]benzoic acid ethyl ester](/img/structure/B1224818.png)
![N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-furancarboxamide](/img/structure/B1224820.png)


![1-[1-(1-Ethyl-3-methyl-4-pyrazolyl)ethyl]-3-(3-nitrophenyl)thiourea](/img/structure/B1224827.png)
![4-[[[4-(2-Furanylmethyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1224828.png)

![5-Ethyl-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1224831.png)

![N-[4-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B1224833.png)
![2-[[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B1224835.png)